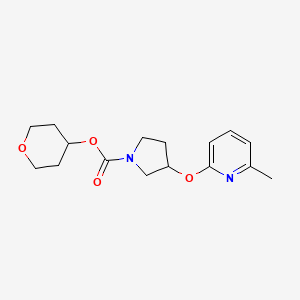
tetrahydro-2H-pyran-4-yl 3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tetrahydro-2H-pyran-4-yl 3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate” is a complex organic molecule. It contains a tetrahydropyran ring, a pyrrolidine ring, and a pyridine ring, which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the positions of the various functional groups. The tetrahydropyran and pyrrolidine rings would likely adopt a chair or boat conformation, while the pyridine ring would be planar due to the sp2 hybridization of its carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ester group, the ether linkage, and the aromatic pyridine ring. The ester could undergo hydrolysis or transesterification reactions, the ether could be cleaved under acidic conditions, and the pyridine ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group and the aromatic pyridine ring could affect its solubility, boiling point, and melting point .Scientific Research Applications
Quantum Computing and Quantum Information Processing
Quantum computing leverages the principles of quantum mechanics to perform complex calculations more efficiently than classical computers. Researchers are exploring the use of specific molecules, including our compound of interest, as qubits (quantum bits) in quantum computers. These qubits can store and process information in superposition states, enabling faster and more powerful computations. The compound’s unique structure may contribute to stable qubit design and manipulation .
Materials Science: Glassy Gels
Recent advancements in materials science have led to the creation of “glassy gels.” These materials combine the properties of glasses and gels, offering unique mechanical strength, transparency, and flexibility. Our compound’s structure could contribute to the design of novel glassy gels for applications such as flexible electronics, optical devices, and sensors .
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry investigates non-covalent interactions between molecules. Our compound’s unique structure could participate in host-guest complexes, where it acts as a host molecule accommodating other guest molecules. Such interactions have implications in drug design, molecular recognition, and self-assembly.
These applications highlight the versatility and promise of “oxan-4-yl 3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxylate” in advancing scientific research and technology. As we continue to explore quantum phenomena and materials science, this compound may play a pivotal role in shaping our future innovations. 🌟
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
oxan-4-yl 3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-12-3-2-4-15(17-12)21-14-5-8-18(11-14)16(19)22-13-6-9-20-10-7-13/h2-4,13-14H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFSWVFRIFCMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2770342.png)
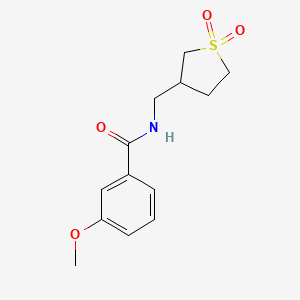
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2770344.png)
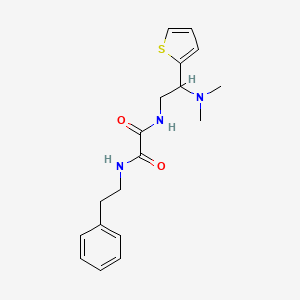
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2770349.png)
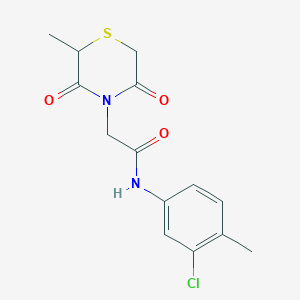
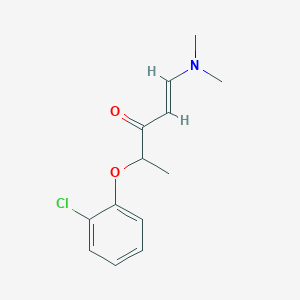

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2770356.png)
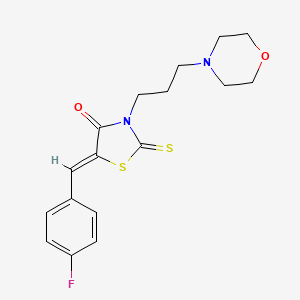
![4-Methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether](/img/structure/B2770361.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2770362.png)

